![molecular formula C10H12N4S2 B6333257 1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 887624-54-6](/img/structure/B6333257.png)

1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine

描述

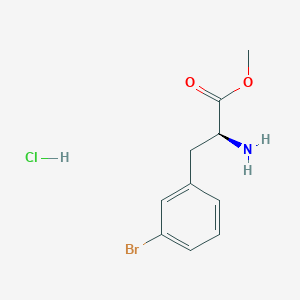

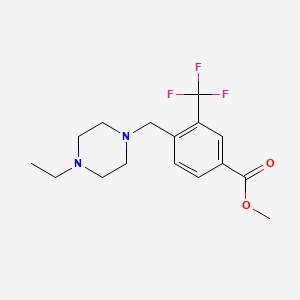

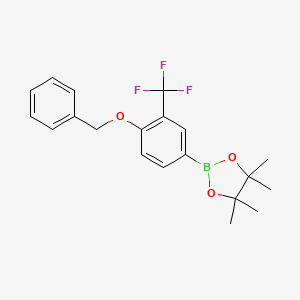

“1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine” is a chemical compound with the molecular formula C10H12N4S2 and a molecular weight of 252.36 . It contains a thiophene ring, a thiadiazole ring, and a piperazine ring .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine”, often involves heterocyclization of various substrates . For example, a series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives .Molecular Structure Analysis

The molecular structure of “1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine” consists of a thiophene ring, a thiadiazole ring, and a piperazine ring . The thiophene ring is a five-membered ring made up of one sulfur atom .科学研究应用

Antimicrobial Activity

Compounds containing the thiophene nucleus have been shown to exhibit significant antimicrobial properties . The presence of the thiophene and thiadiazole moieties in the structure of this compound suggests potential for use as an antimicrobial agent. Research could explore its efficacy against various bacterial strains and its mechanism of action in disrupting microbial cell walls or inhibiting essential bacterial enzymes .

Anti-inflammatory and Analgesic Effects

Thiophene derivatives are known for their anti-inflammatory and analgesic activities. This compound could be investigated for its potential to reduce inflammation and pain in various disease models. Studies could assess its interaction with inflammatory pathways and its ability to modulate the production of inflammatory cytokines .

Anticancer Properties

The structural components of thiophene and thiadiazole have been associated with anticancer activity. This compound could be studied for its potential to inhibit cancer cell growth, induce apoptosis, and interfere with cell cycle progression in different types of cancer cells .

Antioxidant Potential

Antioxidants play a crucial role in protecting cells from oxidative stress. The compound could be researched for its antioxidant capacity, possibly through scavenging free radicals or enhancing the body’s own antioxidant defenses .

Kinase Inhibition

Kinases are enzymes that are critical in signaling pathways related to cell growth and metabolism. This compound could be evaluated for its ability to inhibit specific kinases, which may have implications in treating diseases like cancer, diabetes, and neurodegenerative disorders .

Pancreatic Lipase Inhibition

Pancreatic lipase is an enzyme essential for the digestion of dietary fats. Inhibitors of this enzyme are used to treat obesity by reducing fat absorption. The compound could be explored for its potential as a novel pancreatic lipase inhibitor, which could lead to the development of new weight management therapies .

未来方向

Thiophene and thiadiazole derivatives, such as “1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine”, have potential applications in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring these activities further and developing new compounds with improved properties.

属性

IUPAC Name |

5-piperazin-1-yl-3-thiophen-2-yl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S2/c1-2-8(15-7-1)9-12-10(16-13-9)14-5-3-11-4-6-14/h1-2,7,11H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROQVWCAQNATNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)

![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)

![2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6333212.png)

![1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333264.png)

![4-[(Benzyl-t-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester, 95%](/img/structure/B6333272.png)